molecular formula C9H11N3O2 B2402090 2-Hydrazinocarbonyl-N-phenyl-acetamide CAS No. 15601-64-6

2-Hydrazinocarbonyl-N-phenyl-acetamide

Cat. No. B2402090
CAS RN: 15601-64-6
M. Wt: 193.206
InChI Key: XRTJPRJDAUGFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydrazinocarbonyl-N-phenyl-acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Hydrazinocarbonyl-N-phenyl-acetamide” is represented by the SMILES notation: CC(=O)NC1=CC=CC=C1C(=O)NN . The molecular weight is 193.20 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Antimicrobial Activities : A study by Thomas, Geetha, and Murugan (2009) explored the synthesis of benzoxazole compounds using 2-Hydrazinocarbonyl-N-phenyl-acetamide. These compounds demonstrated significant anti-inflammatory activities and were evaluated for their antimicrobial properties, although none showed activity at the concentration of 1000μg/well (Thomas, Geetha, & Murugan, 2009).

  • N-(2-hydroxy phenyl) acetamide in Arthritis : Jawed, Shah, Jamall, and Simjee (2010) investigated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, a derivative of 2-Hydrazinocarbonyl-N-phenyl-acetamide, in rats. Their results suggested promising anti-arthritic properties (Jawed et al., 2010).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, showing varying degrees of antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species (Gul et al., 2017).

  • Antimycobacterial Activity : Küçükgüzel et al. (1999) synthesized compounds with 2-Hydrazinocarbonyl-N-phenyl-acetamide and evaluated them for antimycobacterial activity. Some derivatives showed significant activity against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel et al., 1999).

Other Applications

  • Corrosion Inhibition : Shehata (2017) investigated N-(4-(2-hydrazinyl-2-oxoethoxy) phenyl)-acetamide and its manganese complex as corrosion inhibitors for mild steel. The study showed that the manganese complex provided more efficient corrosion inhibition than the ligand alone (Shehata, 2017).

  • Carbonic Anhydrase Inhibitors : Güzel et al. (2008) tested 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, a related compound, as an inhibitor of various carbonic anhydrase isoforms. The compound showed potent inhibition, making it a potential candidate for clinical applications where strong inhibition of certain carbonic anhydrase isoforms is required (Güzel et al., 2008).

Future Directions

The future directions for “2-Hydrazinocarbonyl-N-phenyl-acetamide” are not specified in the search results. As a chemical used for research purposes , its future directions may depend on the outcomes of current research and the discovery of new applications.

properties

IUPAC Name

3-hydrazinyl-3-oxo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-12-9(14)6-8(13)11-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTJPRJDAUGFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinocarbonyl-N-phenyl-acetamide

Citations

For This Compound
1
Citations
P Rawat, RN Singh - Journal of Molecular Structure, 2015 - Elsevier
… derived aroylhydrazones (3a, b) from ethyl 4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and aroylhydrazides (3,5-dinitrobenzohydrazide/2-hydrazinocarbonyl-N-phenyl-acetamide) …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.